molecular formula C24H40N2O2 B1237899 DMAA CAS No. 73671-86-0

DMAA

Cat. No.: B1237899
CAS No.: 73671-86-0
M. Wt: 388.6 g/mol
InChI Key: GNWBLLYJQXKPIP-ZOGIJGBBSA-N
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Preparation Methods

The synthesis of 4-Methylamphetamine typically involves the reaction of phenylacetone with methylamine, followed by reduction of the resulting N-methylimine . This can be achieved through a multistep or one-pot reaction. Common reducing agents include mercury aluminum amalgam, sodium amalgam, or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Methylamphetamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

4-Methylamphetamine acts as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine . It increases the release of these neurotransmitters by interacting with their respective transporters. The compound’s effects are primarily mediated through the activation of serotonin 2C receptors, which inhibit dopamine release . This mechanism is thought to contribute to its anorectic and stimulant properties.

Biological Activity

Dimethylamylamine (DMAA), also known as 1,3-dimethylamylamine, is an aliphatic amine that has gained attention for its stimulant properties and use in dietary supplements, particularly in pre-workout formulations. This article explores the biological activity of this compound, focusing on its pharmacokinetics, physiological effects, potential therapeutic applications, and associated risks.

Overview of this compound

Originally developed as a nasal decongestant in the 1940s, this compound has been marketed in various dietary supplements for its purported benefits in enhancing athletic performance and weight loss. Its mechanism of action is primarily related to its stimulant effects on the central nervous system (CNS) and cardiovascular system.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations between 3 to 5 hours. Studies indicate that the mean maximum plasma concentration is approximately 70-76.5 ng/mL with a half-life ranging from 8 to 8.4 hours .
  • Distribution : The volume of distribution has been reported at around 236 ± 38 L, indicating extensive distribution throughout body tissues .
  • Metabolism : this compound is known to inhibit cytochrome P450 enzymes (CYP2D6), which may affect the metabolism of other drugs .
ParameterValue
Peak Plasma Concentration70-76.5 ng/mL
Time to Peak Concentration3-5 hours
Half-Life8-8.4 hours
Volume of Distribution236 ± 38 L

Physiological Effects

This compound exhibits a range of physiological effects that contribute to its stimulant properties:

  • CNS Stimulation : this compound has been shown to produce locomotor stimulation in animal models, akin to the effects of cocaine and methamphetamine. In studies with mice, it induced dose-dependent locomotor depression initially but later resulted in increased activity after a delay .
  • Cardiovascular Effects : As a pressor amine, this compound can cause vasoconstriction and elevate blood pressure. A study involving healthy volunteers noted no significant changes in heart rate or blood pressure following a single oral dose; however, caution is warranted due to potential variability in individual responses .
  • Bronchodilation : Some studies suggest that this compound may have bronchodilatory effects, which could be beneficial for individuals with respiratory issues .

Case Studies and Research Findings

Several case studies highlight both the therapeutic potential and risks associated with this compound:

  • Performance Enhancement : A study indicated that this compound could enhance physical performance by increasing energy levels during exercise. However, this effect may be accompanied by adverse reactions such as increased heart rate and blood pressure .
  • Adverse Events : Reports have linked this compound to serious health risks, including cardiovascular events and liver damage. The FDA has issued warnings regarding its use in dietary supplements due to these concerns .

Risk Assessment

Despite its popularity in sports nutrition, the safety profile of this compound remains controversial:

  • Side Effects : Common adverse effects include headaches, nausea, and elevated blood pressure. Serious complications such as heart attacks have been reported in users .
  • Regulatory Status : Due to safety concerns, organizations like the World Anti-Doping Agency (WADA) have banned this compound from competitive sports .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBLLYJQXKPIP-ZOGIJGBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-86-0
Record name 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73671-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073671860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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